An In-depth Technical Guide to the Chemical Properties of 5-BroMo-2'-O-Methyluridine
An In-depth Technical Guide to the Chemical Properties of 5-BroMo-2'-O-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-BroMo-2'-O-Methyluridine, a modified nucleoside of significant interest in biochemical and pharmaceutical research. This document collates available data on its physicochemical characteristics, synthesis, and spectroscopic profile. It also delves into the broader context of 2'-O-methylated nucleosides, offering insights into their biological significance and the experimental methodologies for their study. While specific experimental data for 5-BroMo-2'-O-Methyluridine is limited in publicly accessible literature, this guide leverages data from closely related analogues to provide a robust predictive profile.
Chemical and Physical Properties
5-BroMo-2'-O-Methyluridine is a derivative of the pyrimidine nucleoside uridine, characterized by a bromine atom at the 5th position of the uracil base and a methyl group at the 2'-hydroxyl position of the ribose sugar. These modifications significantly influence its chemical behavior and biological activity.
Structure and Identification
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IUPAC Name: 5-bromo-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl)pyrimidine-2,4(1H,3H)-dione
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CAS Number: 34218-83-2
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Molecular Formula: C₁₀H₁₃BrN₂O₆
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Molecular Weight: 337.12 g/mol
Physicochemical Data
| Property | Value | Source/Basis for Estimation |
| Melting Point | Estimated: 180-200 °C (with decomposition) | Based on the melting points of 5-Bromouridine (180-182 °C, decomposes) and 5-Bromo-2'-deoxyuridine (191-194 °C).[1] |
| Boiling Point | Not available | --- |
| Solubility | Water: Estimated as sparingly solubleDMSO: Estimated as solubleEthanol: Estimated as slightly soluble | Based on solubility data for related compounds like 5-methyluridine and 5-bromo-2'-deoxyuridine which are soluble in DMSO and have some solubility in water.[2][3] |
| pKa | Estimated: ~8.0-9.0 | Based on the pKa of 5-bromodeoxyuridine (pKa = 8.1) and the general effect of alkylation on acidity.[4] |
| Appearance | Solid | [4] |
Synthesis and Purification
While a specific, detailed protocol for the synthesis of 5-BroMo-2'-O-Methyluridine is not widely published, a plausible synthetic route can be conceptualized based on established methods for nucleoside modification. A likely precursor is 5-bromouridine, which can be synthesized from uridine. The 2'-O-methylation is a key step, often achieved with a methylating agent under controlled conditions to ensure regioselectivity.
Conceptual Synthesis Workflow
The following diagram illustrates a potential synthetic pathway starting from the readily available 5-bromouridine. This process would involve protection of other reactive hydroxyl groups, followed by methylation of the 2'-hydroxyl group, and subsequent deprotection.
Caption: Conceptual workflow for the synthesis of 5-BroMo-2'-O-Methyluridine.
Purification Protocol: High-Performance Liquid Chromatography (HPLC)
Purification of the final product is critical to remove unreacted starting materials, by-products, and regioisomers. Reversed-phase HPLC is a standard and effective method for the purification of modified nucleosides and oligonucleotides.[5]
Instrumentation:
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Agilent 1290 Infinity II Preparative LC System (or equivalent)
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Preparative C18 column (e.g., Agilent PLRP-S)
Mobile Phase:
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Solvent A: Aqueous buffer (e.g., 50 mM triethylammonium acetate, pH 7.0)
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Solvent B: Acetonitrile
Gradient Elution: A typical gradient would involve a gradual increase in the percentage of Solvent B to elute the more hydrophobic product from the column. The exact gradient will need to be optimized based on the specific reaction mixture.
Detection: UV absorbance at a wavelength where the uracil ring has a strong absorbance, typically around 260-280 nm.
Spectroscopic and Analytical Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 5-BroMo-2'-O-Methyluridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available spectrum is not accessible, the expected chemical shifts for the protons and carbons in 5-BroMo-2'-O-Methyluridine can be predicted based on the known spectra of similar compounds.[6]
Expected ¹H-NMR Chemical Shifts (in DMSO-d₆):
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H-6 (uracil): ~8.0-8.2 ppm (singlet)
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H-1' (ribose): ~5.8-6.0 ppm (doublet)
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-OCH₃ (2'-O-methyl): ~3.3-3.5 ppm (singlet)
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Other ribose protons: ~3.5-4.5 ppm
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-OH (hydroxyls): Broad signals, variable chemical shifts
Expected ¹³C-NMR Chemical Shifts (in DMSO-d₆):
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C-4 (uracil, C=O): ~160-162 ppm
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C-2 (uracil, C=O): ~150-152 ppm
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C-6 (uracil): ~140-142 ppm
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C-5 (uracil, C-Br): ~95-100 ppm
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C-1' (ribose): ~85-88 ppm
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C-4' (ribose): ~83-85 ppm
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C-2', C-3' (ribose): ~70-80 ppm
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C-5' (ribose): ~60-62 ppm
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-OCH₃ (2'-O-methyl): ~58-60 ppm
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of 5-BroMo-2'-O-Methyluridine. The expected exact mass is 335.9957 g/mol for the [M+H]⁺ ion. Fragmentation patterns in MS/MS analysis would be expected to show losses of the ribose sugar and the bromine atom, which can aid in structural elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 5-BroMo-2'-O-Methyluridine is expected to be similar to that of other 5-brominated uracil derivatives. 5-Bromo-2'-deoxyuridine exhibits a maximum absorbance (λmax) at approximately 280 nm in acidic solution and 277 nm in basic solution.[7] This absorbance is due to the π → π* electronic transitions within the brominated uracil ring.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule:
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O-H stretching (hydroxyls): Broad band around 3300-3500 cm⁻¹
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N-H stretching (amide): Around 3100-3300 cm⁻¹
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C-H stretching (alkyl and aromatic): Around 2850-3100 cm⁻¹
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C=O stretching (amide carbonyls): Strong bands around 1650-1700 cm⁻¹
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C-O stretching (ethers and alcohols): In the region of 1000-1300 cm⁻¹
Chemical Reactivity and Stability
The presence of the 2'-O-methyl group significantly impacts the stability of the glycosidic bond and the overall molecule. 2'-O-methylated oligonucleotides exhibit increased resistance to nuclease degradation compared to their unmodified RNA counterparts.[8] This enhanced stability is a key property exploited in the development of RNA-based therapeutics.
The 5-bromo substituent also influences reactivity. It can participate in various cross-coupling reactions, making 5-BroMo-2'-O-Methyluridine a potentially useful building block for the synthesis of more complex modified nucleosides.[9]
Biological Significance and Potential Applications
The 2'-O-methylation is one of the most common post-transcriptional modifications of RNA in eukaryotes and prokaryotes. This modification plays a crucial role in various cellular processes:
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RNA Stability: The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from cleavage by ribonucleases, thereby increasing the half-life of RNA molecules.[8]
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Protein Translation: 2'-O-methylation in ribosomal RNA (rRNA) is essential for proper ribosome assembly and function, influencing the fidelity and efficiency of protein synthesis.
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Splicing: Modifications in small nuclear RNAs (snRNAs), which are components of the spliceosome, can affect pre-mRNA splicing.
Given these roles, 5-BroMo-2'-O-Methyluridine and other 2'-O-methylated nucleosides are valuable tools for:
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Drug Development: As building blocks for antisense oligonucleotides and siRNAs with improved stability and pharmacokinetic properties.
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Structural Biology: The bromine atom can serve as a heavy atom for X-ray crystallography studies of RNA-protein complexes.
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Biochemical Probes: To investigate the role of 2'-O-methylation in RNA function and metabolism.
Potential Signaling Pathway Interactions
While specific signaling pathways directly modulated by 5-BroMo-2'-O-Methyluridine have not been elucidated, the general impact of 2'-O-methylation on RNA function suggests potential indirect effects on numerous cellular signaling pathways that are regulated by RNA-binding proteins, microRNAs, and long non-coding RNAs.
Caption: Potential biological consequences of incorporating 5-BroMo-2'-O-Methyluridine into RNA.
Experimental Protocols for the Study of 2'-O-Methylated Nucleosides
Several experimental techniques can be employed to detect and quantify 2'-O-methylation in RNA. These methods can be adapted to study the incorporation and effects of 5-BroMo-2'-O-Methyluridine.
Detection of 2'-O-Methylation by Primer Extension
This method relies on the observation that reverse transcriptase can be stalled or paused at a 2'-O-methylated nucleotide, particularly at low dNTP concentrations.
Workflow:
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RNA Annealing: Anneal a radiolabeled or fluorescently labeled primer to the RNA template containing the suspected 2'-O-methylated site.
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Reverse Transcription: Perform reverse transcription reactions with varying concentrations of dNTPs.
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Gel Electrophoresis: Analyze the cDNA products on a denaturing polyacrylamide gel.
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Analysis: A band corresponding to a premature termination product at the position of the 2'-O-methylated nucleotide will be more prominent at lower dNTP concentrations.
Caption: Workflow for detecting 2'-O-methylation using a primer extension assay.
Analysis by Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of modified nucleosides.
Workflow:
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RNA Digestion: Enzymatically digest the RNA sample to individual nucleosides using nucleases such as nuclease P1 and phosphodiesterases.
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LC Separation: Separate the resulting nucleosides using reversed-phase liquid chromatography.
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MS/MS Analysis: Detect and identify the nucleosides based on their mass-to-charge ratio and fragmentation patterns. The presence of a peak corresponding to the mass of 5-BroMo-2'-O-Methyluridine confirms its presence. Quantification can be achieved by comparing the peak area to that of a known standard.
Conclusion
5-BroMo-2'-O-Methyluridine is a modified nucleoside with significant potential in various fields of biomedical research. Its unique combination of a 5-bromo and a 2'-O-methyl modification imparts properties that are highly desirable for the development of therapeutic oligonucleotides and for use as a probe in structural and functional studies of RNA. While a complete experimental dataset for this specific compound is not yet available, this guide provides a comprehensive overview based on current knowledge and data from related analogues, serving as a valuable resource for researchers in this area. Further experimental characterization of 5-BroMo-2'-O-Methyluridine is warranted to fully unlock its potential.
References
- 1. 5-Bromouridine - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 5-Bromo-2'-deoxyuridine | C9H11BrN2O5 | CID 6035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
